molecular formula C27H21N3O3 B14399025 4-Benzamido-N-(4-benzamidophenyl)benzamide CAS No. 87706-91-0

4-Benzamido-N-(4-benzamidophenyl)benzamide

Cat. No.: B14399025
CAS No.: 87706-91-0
M. Wt: 435.5 g/mol
InChI Key: BFMYIJSTQRXORV-UHFFFAOYSA-N
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Description

4-Benzamido-N-(4-benzamidophenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. This compound is characterized by the presence of three benzamide groups, making it a complex and unique molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzamido-N-(4-benzamidophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamides typically involves the reaction of benzoic acid with ammonia or amines at high temperatures. The use of catalysts such as boric acid can enhance the reaction efficiency. The product is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

4-Benzamido-N-(4-benzamidophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: N-bromosuccinimide (NBS), halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

4-Benzamido-N-(4-benzamidophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzamido-N-(4-benzamidophenyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of soluble epoxide hydrolase by binding to its active site, thereby preventing the conversion of epoxyeicosatrienoic acids to their corresponding diols . This inhibition can lead to various physiological effects, such as reduced inflammation and improved vascular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzamido-N-(4-benzamidophenyl)benzamide is unique due to its complex structure with multiple benzamide groups. This complexity allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

87706-91-0

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

IUPAC Name

4-benzamido-N-(4-benzamidophenyl)benzamide

InChI

InChI=1S/C27H21N3O3/c31-25(19-7-3-1-4-8-19)28-22-13-11-21(12-14-22)27(33)30-24-17-15-23(16-18-24)29-26(32)20-9-5-2-6-10-20/h1-18H,(H,28,31)(H,29,32)(H,30,33)

InChI Key

BFMYIJSTQRXORV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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